molecular formula C5H8FNO4 B3043721 (2S,4R)-2-amino-4-fluoropentanedioic acid CAS No. 91383-48-1

(2S,4R)-2-amino-4-fluoropentanedioic acid

Cat. No. B3043721
CAS RN: 91383-48-1
M. Wt: 165.12 g/mol
InChI Key: JPSHPWJJSVEEAX-GBXIJSLDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,4R)-2-amino-4-fluoropentanedioic acid (AFA) is a naturally occurring amino acid found in a variety of organisms. It can be found in the form of a non-proteinogenic amino acid, as well as in the form of an amino acid derivative. AFA is known for its potential applications in pharmaceuticals, food, and cosmetic industries.

Scientific Research Applications

  • Drug Development (2S,4R)-Fmoc-4-(2-naphthylmethyl)pyrrolidine-2-carboxylic acid has been employed in designing and synthesizing novel drug candidates. Researchers explore its potential for treating various diseases. The compound’s structural features make it an attractive scaffold for drug development.
  • Protein Engineering Scientists use this compound to modify proteins, particularly enzymes. By incorporating (2S,4R)-Fmoc-4-(2-naphthylmethyl)pyrrolidine-2-carboxylic acid, they aim to enhance protein activity and stability. Such modifications contribute to advancements in biocatalysis and other applications.
  • Chiral Synthesis Chiral compounds play a crucial role in drug development. Researchers utilize (2S,4R)-Fmoc-4-(2-naphthylmethyl)pyrrolidine-2-carboxylic acid to synthesize chiral intermediates. These intermediates serve as building blocks for complex molecules with specific stereochemistry.
  • Hydroxylation Reactions

    • Hydroxy amino acids (HAAs) have valuable properties in the chemical and pharmaceutical industry. While not directly mentioned in the results, the hydroxylation of amino acids and their derivatives is an active area of research. Incorporating fluorine atoms (as in the case of (2S,4R)-2-amino-4-fluoropentanedioic acid ) can enhance the bioactivity of these compounds .

    Antiviral and Antibacterial Properties

    • Although not explicitly stated, the presence of fluorine in the compound suggests potential antiviral, antifungal, and antibacterial effects. Researchers may explore its activity against specific pathogens .

    Complex Natural Product Synthesis

    • The compound’s intricate three-dimensional structure makes it valuable for total synthesis studies. Research teams, such as Professor Yong Qin’s group, focus on synthesizing complex natural products, including alkaloids. Their work contributes to advancements in the field of organic chemistry .

Safety and Hazards

The safety and hazards of similar compounds have been reported. For instance, (2S,4R)-1-(tert-Butoxycarbonyl)-4-fluoro-2-pyrrolidinecarboxylic Acid is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(2S,4R)-2-amino-4-fluoropentanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8FNO4/c6-2(4(8)9)1-3(7)5(10)11/h2-3H,1,7H2,(H,8,9)(H,10,11)/t2-,3+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPSHPWJJSVEEAX-GBXIJSLDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)C(C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)[C@H](C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4R)-2-amino-4-fluoropentanedioic acid

CAS RN

91383-48-1
Record name rel-(4S)-4-Fluoro-D-glutamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91383-48-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,4R)-2-amino-4-fluoropentanedioic acid
Reactant of Route 2
(2S,4R)-2-amino-4-fluoropentanedioic acid
Reactant of Route 3
(2S,4R)-2-amino-4-fluoropentanedioic acid
Reactant of Route 4
(2S,4R)-2-amino-4-fluoropentanedioic acid
Reactant of Route 5
(2S,4R)-2-amino-4-fluoropentanedioic acid
Reactant of Route 6
(2S,4R)-2-amino-4-fluoropentanedioic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.